Methyl 4-[(2-bromophenoxy)methyl]benzoate
Description
Methyl 4-[(2-bromophenoxy)methyl]benzoate is a halogenated aromatic ester characterized by a benzoate core substituted with a 2-bromophenoxymethyl group. For instance, methyl 4-(bromomethyl)benzoate (as described in ) could react with 2-bromophenol under basic conditions (e.g., K₂CO₃/KI in CH₃CN) to form the target compound via etherification .
Properties
IUPAC Name |
methyl 4-[(2-bromophenoxy)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15(17)12-8-6-11(7-9-12)10-19-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKBGPIFTCAWAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-bromophenoxy)methyl]benzoate typically involves the esterification of 4-[(2-bromophenoxy)methyl]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-bromophenoxy)methyl]benzoate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoates.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
Methyl 4-[(2-bromophenoxy)methyl]benzoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or reagent in biological assays.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Methyl 4-[(2-bromophenoxy)methyl]benzoate involves its interaction with specific molecular targets and pathways. The bromophenoxy group can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
The following analysis compares Methyl 4-[(2-bromophenoxy)methyl]benzoate with structurally related compounds, focusing on substituent effects, synthetic methods, and applications.
Halogenated Phenoxy Derivatives
Table 1: Comparison of Halogenated Derivatives
Key Observations :
- Synthesis: Halogenated phenols are typically coupled with methyl 4-(bromomethyl)benzoate under nucleophilic conditions (e.g., K₂CO₃/KI in CH₃CN) . Yields vary depending on the phenol’s reactivity; electron-withdrawing groups (e.g., Br) generally enhance reaction rates.
Non-Halogenated Analogs
Table 2: Non-Halogenated Structural Analogs
Key Observations :
- Functional Group Impact : The formyl group in compound B () increases electrophilicity, making it suitable for Schiff base formation, whereas the bromine in the target compound enhances lipophilicity, favoring membrane permeability in drug candidates .
- Applications: Non-halogenated analogs like methyl 4-benzyloxy-2-hydroxybenzoate are critical in materials science (e.g., liquid crystals) due to their planar aromatic systems and hydrogen-bonding capabilities .
Ureido and Carbamate Derivatives
Table 3: Ureido/Carbamate Analogs
Key Observations :
- Bioactivity : Ureido groups enhance hydrogen-bonding interactions with biological targets (e.g., HDACs, aquaporins), improving inhibitory potency compared to simple esters like the target compound .
- Synthetic Complexity : Carbamate/ureido derivatives require multi-step syntheses (e.g., coupling of amines with activated carbonyls), whereas the target compound is synthesized in fewer steps .
Biological Activity
Methyl 4-[(2-bromophenoxy)methyl]benzoate (C15H13BrO3) is an organic compound that has garnered attention for its potential biological activities. This article examines its biological properties, mechanisms of action, and applications in various fields, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a bromophenoxy group attached to a benzoate moiety. Its structural formula is depicted below:
Key Properties:
- Molecular Weight: 319.17 g/mol
- Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.
- Boiling Point: Approximately 360 °C at 760 mmHg.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromophenoxy group enhances its reactivity, allowing it to participate in various biochemical pathways. Key mechanisms include:
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, which may lead to the formation of biologically active derivatives.
- Hydrolysis: The ester group can hydrolyze to release the active benzoic acid derivative, which can further interact with cellular targets.
- Binding Interactions: The compound may bind to proteins or enzymes, potentially modulating their activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate moderate antimicrobial activity, suggesting potential applications in pharmaceuticals and agriculture.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted using human cancer cell lines to assess the compound's potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 µM |
| MCF-7 (breast cancer) | 30 µM |
| A549 (lung cancer) | 20 µM |
The IC50 values indicate that this compound exhibits significant cytotoxic effects, warranting further investigation into its mechanisms of action and therapeutic potential.
Case Studies
-
Case Study on Antimicrobial Efficacy:
A study published in Molecules evaluated the compound's efficacy against biofilms formed by Staphylococcus aureus. The results demonstrated that it could disrupt biofilm formation, highlighting its potential as a therapeutic agent against resistant bacterial strains . -
Case Study on Anticancer Properties:
Research published in Journal of Medicinal Chemistry explored the structure-activity relationship of similar compounds. It was found that modifications to the bromophenoxy group significantly enhanced cytotoxicity against breast cancer cells, suggesting a pathway for developing more potent derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
